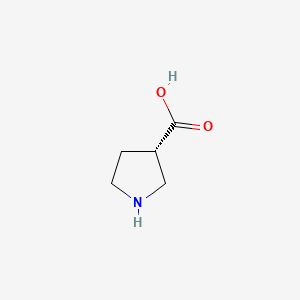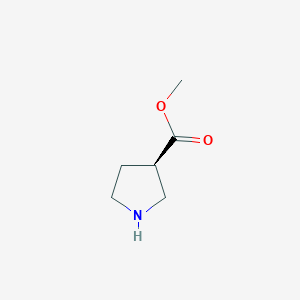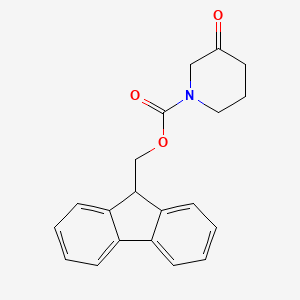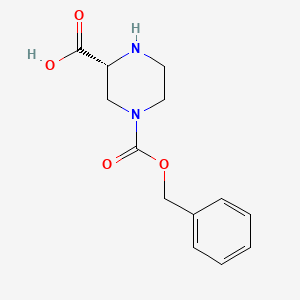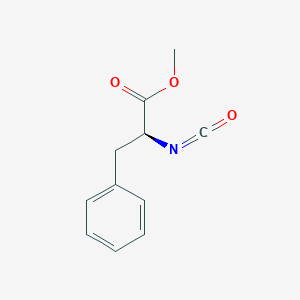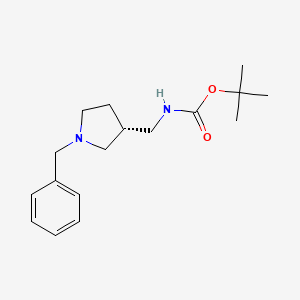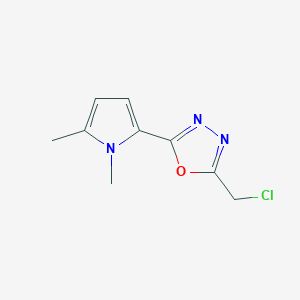
2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a dimethylpyrrole moiety, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents such as chloromethyl methyl ether.
-
Attachment of the Dimethylpyrrole Moiety: : The dimethylpyrrole group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The pyrrole moiety can engage in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions often use bases like potassium carbonate (K₂CO₃) and solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxadiazoles, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
Chemistry
In organic synthesis, 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industry
In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electronic characteristics. Its ability to undergo various chemical modifications makes it a valuable building block in the design of advanced materials.
作用机制
The mechanism of action of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but with a phenyl group instead of the dimethylpyrrole moiety.
2-(Bromomethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole: Similar but with a bromomethyl group instead of a chloromethyl group.
5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the chloromethyl group.
Uniqueness
The uniqueness of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl group and the dimethylpyrrole moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
2-(chloromethyl)-5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6-3-4-7(13(6)2)9-12-11-8(5-10)14-9/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDDAIFZHFGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363643 |
Source


|
| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696604-68-9 |
Source


|
| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
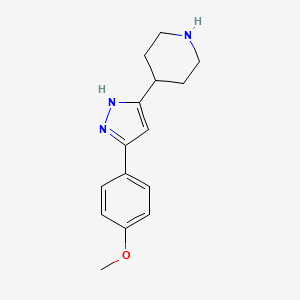

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![methyl 3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1348096.png)

